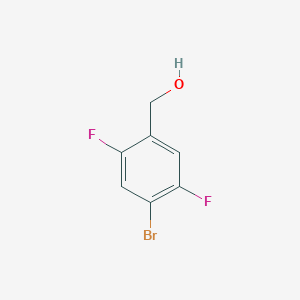

(4-Bromo-2,5-difluorophenyl)methanol

货号 B1532498

分子量: 223.01 g/mol

InChI 键: CXEWREITGADCOJ-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

Patent

US08563714B2

Procedure details

In a flame dried round-bottomed flask equipped with a magnetic stir bar and under inert atmosphere (N2), a solution of 1,4-dibromo-2,5-difluorobenzene (600 mg, 2.21 mmol) in dry Et2O (8 mL) was added to a n-BuLi (0.88 mL of a 2.5M solution in hexanes, 2.20 mmol) at −78° C. The reaction mixture was stirred at −78° C. for 2 h before solid CO2 was added. The reaction mixture was stirred at −78° C. for 10 min and then allowed to warm up to rt. The mixture was then diluted with EA and aq. 1N HCl was added. The layers separated and the org. layer dried over MgSO4, filtered, and the solvents were removed under reduced pressure to give the crude carboxylic acid as a pale yellow solid. The crude material (530 mg, 2.24 mmol) was dissolved in dry THF (20 mL) and treated with BH3.Me2S complex (1.0 M in THF, 4.5 mL, 4.50 mmol) at 0° C. The reaction mixture was then warmed to 50° C. and stirred at this temperature until completion of the reaction. The mixture was cooled to 0° C. and water was added followed by EA. The layers were separated and the aq. layer extracted with EA (3×). The combined org. extracts were washed with brine, dried over MgSO4, filtered and concentrated under reduced pressure. The crude residue was purified by FC (hept-EA 3:1 to 1:1) to give the title compound as a white solid. TLC:rf (1:1 EA-hept)=0.53.

[Compound]

Name

solution

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Five

[Compound]

Name

hexanes

Quantity

0 (± 1) mol

Type

solvent

Reaction Step Five

[Compound]

Name

crude material

Quantity

530 mg

Type

reactant

Reaction Step Seven

Name

Identifiers

|

REACTION_CXSMILES

|

N#N.Br[C:4]1[CH:9]=[C:8]([F:10])[C:7]([Br:11])=[CH:6][C:5]=1[F:12].[Li]CCCC.[C:18](=O)=[O:19].S(C)C>CCOCC.CC(=O)OCC.Cl.C1COCC1.O>[Br:11][C:7]1[C:8]([F:10])=[CH:9][C:4]([CH2:18][OH:19])=[C:5]([F:12])[CH:6]=1

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N#N

|

Step Two

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

CC(OCC)=O

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Five

|

Name

|

|

|

Quantity

|

600 mg

|

|

Type

|

reactant

|

|

Smiles

|

BrC1=C(C=C(C(=C1)F)Br)F

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[Li]CCCC

|

[Compound]

|

Name

|

solution

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

8 mL

|

|

Type

|

solvent

|

|

Smiles

|

CCOCC

|

[Compound]

|

Name

|

hexanes

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(=O)=O

|

Step Seven

[Compound]

|

Name

|

crude material

|

|

Quantity

|

530 mg

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

20 mL

|

|

Type

|

solvent

|

|

Smiles

|

C1CCOC1

|

Step Eight

|

Name

|

|

|

Quantity

|

4.5 mL

|

|

Type

|

reactant

|

|

Smiles

|

S(C)C

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

-78 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

The reaction mixture was stirred at −78° C. for 10 min

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to warm up to rt

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The layers separated

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

layer dried over MgSO4

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the solvents were removed under reduced pressure

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to give the crude carboxylic acid as a pale yellow solid

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

treated with BH3

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

at 0° C

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The reaction mixture was then warmed to 50° C.

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

stirred at this temperature until completion of the reaction

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The mixture was cooled to 0° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The layers were separated

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

the aq. layer extracted with EA (3×)

|

WASH

|

Type

|

WASH

|

|

Details

|

extracts were washed with brine

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried over MgSO4

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated under reduced pressure

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The crude residue was purified by FC (hept-EA 3:1 to 1:1)

|

Outcomes

Product

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |